An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-iodoquinazoline
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-iodoquinazoline
Introduction: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is a privileged structure known for its diverse biological activities, including anticancer and antimicrobial properties.[2][3] The strategic functionalization of the quinazoline core allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, highly functionalized derivative, 2,4-Dichloro-5-iodoquinazoline , a key intermediate for synthesizing novel therapeutic agents. The presence of two reactive chlorine atoms at the 2 and 4 positions, combined with a sterically influential iodine atom at the 5-position, makes this molecule a versatile building block for drug discovery and development professionals. This document provides a comprehensive overview of its core physicochemical properties, analytical methodologies, and handling considerations.
Molecular Identity and Structural Characteristics
2,4-Dichloro-5-iodoquinazoline is a halogenated heterocyclic compound. The precise arrangement of its substituents dictates its reactivity and potential for biological interaction.
Chemical Structure
The fundamental structure consists of the quinazoline ring system with chlorine atoms at positions C2 and C4, and an iodine atom at position C5.
Caption: Chemical structure of 2,4-Dichloro-5-iodoquinazoline.
Core Properties
A summary of the key identifiers and computed molecular properties for 2,4-Dichloro-5-iodoquinazoline is presented below. These values are fundamental for analytical and synthetic applications.
| Property | Value | Source |
| CAS Number | 959237-30-0 | [4][5] |
| Molecular Formula | C₈H₃Cl₂IN₂ | [4][5] |
| Molecular Weight | 324.93 g/mol | [4][5] |
| Exact Mass | 323.87180 Da | [4][6] |
| IUPAC Name | 2,4-dichloro-5-iodoquinazoline | [4] |
| XLogP3 | 4.1 | [4][6] |
| Hydrogen Bond Acceptors | 2 | [4] |
Physicochemical Data
Experimental data for this specific isomer is not widely published. The following sections provide expected properties based on data from closely related analogs and standard principles of physical organic chemistry.
Physical State and Appearance
Based on analogous compounds such as 2,4-dichloroquinazoline and other halogenated heterocycles, 2,4-Dichloro-5-iodoquinazoline is expected to be a crystalline solid at standard temperature and pressure.[7] Its color may range from off-white to pale yellow.
Melting and Boiling Point
-
Melting Point: A definitive melting point has not been published. For reference, the melting point of the parent compound, 2,4-dichloroquinazoline, is reported to be in the range of 115-121°C.[8] The addition of a heavy iodine atom at the 5-position is expected to increase the molecular weight and potentially alter crystal lattice packing, likely resulting in a higher melting point.
-
Boiling Point: High molecular weight, functionalized heterocyclic compounds often decompose at high temperatures before boiling under atmospheric pressure.[9]
Solubility
The calculated LogP value of 4.1 suggests that the compound is highly lipophilic and will exhibit poor solubility in water.[4][6] It is expected to be soluble in common organic solvents.
| Solvent Class | Expected Solubility | Examples |
| Polar Aprotic | High | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) |
| Chlorinated | Moderate to High | Dichloromethane (DCM), Chloroform |
| Ethers | Moderate | Tetrahydrofuran (THF), Diethyl ether |
| Alcohols | Low to Moderate | Ethanol, Methanol |
| Aqueous | Very Low / Insoluble | Water, Buffers |
Analytical Characterization Protocols
Rigorous characterization is essential to confirm the identity and purity of 2,4-Dichloro-5-iodoquinazoline. The following protocols outline standard, field-proven methodologies.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthetic intermediates. The lipophilic nature of the compound dictates the use of a reversed-phase method.
Expertise & Causality: A C18 column is chosen for its excellent retention of hydrophobic molecules like this quinazoline derivative. The mobile phase gradient starts with a higher aqueous composition to ensure good peak shape for any potential polar impurities and gradually increases the organic component (acetonitrile) to elute the highly retained target compound. UV detection at 254 nm is selected as aromatic systems typically exhibit strong absorbance at this wavelength.
Protocol:
-
System Preparation: Equilibrate a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.
-
Sample Preparation: Prepare a stock solution of the compound in DMSO at 1 mg/mL. Dilute with acetonitrile to a final concentration of ~50 µg/mL.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 2 minutes.
-
-
Detection: UV at 254 nm.
-
Analysis: Integrate the peak area to determine purity as a percentage of the total detected peak area.
Caption: Workflow for HPLC purity analysis.
Structural Elucidation (NMR, IR, MS)
A combination of spectroscopic techniques is required for unambiguous structure confirmation.
Expected ¹H NMR Spectral Features (400 MHz, CDCl₃): The aromatic region (typically δ 7.5-8.5 ppm) is expected to show three distinct signals corresponding to the protons at positions C6, C7, and C8.
-
The proton at C6 will likely be a doublet, coupled to the proton at C7.
-
The proton at C8 will also likely be a doublet, coupled to the proton at C7.
-
The proton at C7 will appear as a triplet (or doublet of doublets), coupled to both H6 and H8. The exact chemical shifts will be influenced by the electronic effects of the chloro and iodo substituents.
Expected ¹³C NMR Spectral Features (100 MHz, CDCl₃): The spectrum should display 8 distinct signals in the aromatic region for the 8 carbon atoms of the quinazoline ring, as they are all in unique chemical environments. Carbons bearing electronegative atoms (C2-Cl, C4-Cl, C5-I) will be shifted downfield.
Expected Infrared (IR) Spectral Features:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1620-1580 cm⁻¹: C=N and C=C stretching vibrations characteristic of the quinazoline ring.
-
~800-600 cm⁻¹: C-Cl stretching.
-
~500-400 cm⁻¹: C-I stretching.
High-Resolution Mass Spectrometry (HRMS): Analysis by ESI-MS is expected to show a prominent molecular ion peak [M+H]⁺ at m/z corresponding to the exact mass of the protonated species. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with a ~2:1 intensity ratio for M, M+2, and M+4) would provide definitive evidence of the compound's elemental composition.
Chemical Reactivity and Stability
Reactivity
The primary sites of reactivity are the carbon atoms bearing the chlorine substituents. The C2 and C4 positions are electron-deficient and highly susceptible to nucleophilic aromatic substitution (SₙAr) . This makes the molecule an excellent precursor for introducing a wide variety of functional groups (e.g., amines, alcohols, thiols) to build more complex derivatives.[7] The C4-Cl bond is generally more reactive than the C2-Cl bond.
Caption: General reactivity pathway for 2,4-Dichloro-5-iodoquinazoline.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Stability: The compound is expected to be chemically stable under standard ambient conditions.[10] However, like many halogenated compounds, it may be sensitive to light over long periods. Some related compounds are noted to be hygroscopic.[10]
-
Storage: It is recommended to store the material in a tightly sealed container, protected from light and moisture.[11][12] Storage in a cool, dry, and well-ventilated area is ideal.[11] For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is best practice.
Conclusion
2,4-Dichloro-5-iodoquinazoline is a highly valuable synthetic intermediate characterized by its densely functionalized heterocyclic core. While specific experimental data is limited, a comprehensive physicochemical profile can be reliably predicted based on the well-understood chemistry of the quinazoline class. Its key features—high lipophilicity, defined spectroscopic markers, and pronounced reactivity at the C2 and C4 positions—make it a versatile tool for researchers in drug development. The protocols and data presented in this guide provide the necessary framework for its effective use, characterization, and handling in a research setting.
References
- Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K. S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 610-622.
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. International Journal of Organic Chemistry, 1, 223-230.
-
Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2022). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 12(45), 29535-29555.
-
PubChem. (n.d.). 2,4-Dichloroquinazoline. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-iodoquinazoline. Retrieved from [Link]
-
TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. Retrieved from [Link]
-
Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. echemi.com [echemi.com]
- 5. parchem.com [parchem.com]
- 6. 2,4-Dichloro-6-iodoquinazoline | C8H3Cl2IN2 | CID 11461506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 2,4-Dichloro-5,7-dimethylquinazoline (EVT-3373708) | 1392213-81-8 [evitachem.com]
- 8. 2,4-Dichloroquinazoline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
